molecular formula C18H15NO B12897998 2-(5-Styrylfuran-2-yl)aniline

2-(5-Styrylfuran-2-yl)aniline

Cat. No.: B12897998
M. Wt: 261.3 g/mol
InChI Key: PKWSGQDKPMKDKF-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Styrylfuran-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a furan ring substituted with a styryl group at the 5-position and an aniline moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Styrylfuran-2-yl)aniline typically involves the following steps:

    Synthesis of 5-Styrylfuran: This can be achieved through the Heck reaction, where furan is coupled with styrene in the presence of a palladium catalyst.

    Amination Reaction: The 5-styrylfuran is then subjected to an amination reaction with aniline. This can be facilitated by using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, under appropriate conditions (e.g., base, solvent, temperature).

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(5-Styrylfuran-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(5-Styrylfuran-2-yl)aniline in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

    2-(5-Styrylthiazol-2-yl)aniline: Similar structure but with a thiazole ring instead of a furan ring.

    2-(5-Styrylbenzofuran-2-yl)aniline: Contains a benzofuran ring, offering different electronic properties.

    2-(5-Styrylindole-2-yl)aniline: Features an indole ring, which can influence its biological activity.

Uniqueness: 2-(5-Styrylfuran-2-yl)aniline is unique due to its furan ring, which imparts distinct electronic and steric properties. This uniqueness can affect its reactivity, binding interactions, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

2-[5-[(E)-2-phenylethenyl]furan-2-yl]aniline

InChI

InChI=1S/C18H15NO/c19-17-9-5-4-8-16(17)18-13-12-15(20-18)11-10-14-6-2-1-3-7-14/h1-13H,19H2/b11-10+

InChI Key

PKWSGQDKPMKDKF-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(O2)C3=CC=CC=C3N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(O2)C3=CC=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.